甲草胺 BH 479-11

描述

Metazachlor BH 479-11 is a selective herbicide that is widely used in agriculture to control weeds in crops such as maize, sunflower, and rapeseed. It is a member of the chloroacetamide family of herbicides and is known for its high efficacy and low toxicity.

科学研究应用

环境影响和降解

- 甲草胺,一种氯乙酰苯胺类除草剂,在土壤中会发生细菌脱磺,形成乙醇酸盐代谢物 (BH 479-1)。此过程涉及微生物利用除草剂作为硫源 (劳厄、菲尔德和库克,1996).

对水生生态系统的影响

- 甲草胺会影响淡水环境中的浮游生物群落,在浓度高于 5 µg/L 时对绿藻和大型植物表现出明显的影响。这可能对水生生态系统产生持久的影响 (莫尔等人,2008).

农业应用

- 在农业中,特别是在油菜 (Brassica napus) 栽培中,甲草胺的主要目标是抑制极长链脂肪酸的生物合成。它会显著影响油菜的生长和发育,较高的剂量会降低色素浓度并影响光合作用 (维尔坎普等人,2016).

除草剂的流动性和配方

- 甲草胺在土壤中的流动性会受到其配方的影响。例如,将其固定在海藻酸盐基质中会降低其垂直流动性,与悬浮浓缩剂配方相比 (沃达尔奇克,2014).

植物毒性和恢复

- 甲草胺短期内对油菜表现出植物毒性,影响叶片生长并诱导氧化应激。然而,随着时间的推移,除草剂的浓度会降低,从而使作物得以恢复 (维尔坎普和科列娃,2017).

环境归趋评估

- 一项使用 SWAT 模型评估甲草胺环境归趋的研究得出结论,在观测时间段内,除草剂的负荷量不到施用量的 0.01%,在欧洲环境立法下构成最小风险 (福雷尔等人,2014).

作用机制

Target of Action

Metazachlor BH 479-11, also known as Metazachlor metabolite M11, is a chemical compound that belongs to the chloroacetamide class of herbicides . The primary targets of Metazachlor BH 479-11 are long chain fatty acids, which play a key role in cell division and cell expansion processes .

Mode of Action

Metazachlor BH 479-11 inhibits the formation of these long chain fatty acids . This disruption in the formation of fatty acids hinders the normal processes of cell division and expansion, thereby preventing the growth of unwanted plants or weeds .

Biochemical Pathways

It is known that the compound interferes with the synthesis of long chain fatty acids, which are crucial components of cell membranes and are involved in numerous cellular functions .

Pharmacokinetics

It is known that metazachlor bh 479-11 is a metabolite of metazachlor, which suggests that it is formed in the body through metabolic processes .

Result of Action

The inhibition of long chain fatty acid synthesis by Metazachlor BH 479-11 leads to a disruption in cell division and expansion. This results in the prevention of weed growth, thereby protecting crops and other desired plants .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Metazachlor BH 479-11. For instance, Metazachlor has been found to be mobile in the environment, suggesting that it can move through soil and potentially contaminate groundwater

生化分析

Biochemical Properties

Metazachlor BH 479-11 plays a critical role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with elongase enzymes, which are involved in lipid biosynthesis. Metazachlor BH 479-11 inhibits the activity of these enzymes, leading to a disruption in the synthesis of very-long-chain fatty acids. This inhibition affects cell division and tissue differentiation during growth, resulting in the production of deformed seeds .

Cellular Effects

Metazachlor BH 479-11 has profound effects on various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. The compound inhibits elongase activity, which is essential for lipid biosynthesis, thereby affecting the synthesis of very-long-chain fatty acids. This disruption leads to impaired cell division and tissue differentiation, ultimately resulting in deformed seeds .

Molecular Mechanism

The molecular mechanism of Metazachlor BH 479-11 involves its binding interactions with elongase enzymes. By inhibiting these enzymes, the compound disrupts the synthesis of very-long-chain fatty acids, which are crucial for cell membrane integrity and function. Additionally, Metazachlor BH 479-11 affects gene expression by altering the transcription of genes involved in lipid biosynthesis and cell division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Metazachlor BH 479-11 change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Metazachlor BH 479-11 is quickly metabolized in plants, with no residues detected at harvest . This rapid metabolism suggests that the compound’s effects are transient and primarily observed during the early stages of exposure.

Dosage Effects in Animal Models

The effects of Metazachlor BH 479-11 vary with different dosages in animal models. At low doses, the compound may not exhibit significant adverse effects. At higher doses, Metazachlor BH 479-11 can cause toxic effects, including disruption of lipid biosynthesis and impaired cell division. These threshold effects highlight the importance of determining safe exposure levels for the compound .

Metabolic Pathways

Metazachlor BH 479-11 is involved in several metabolic pathways, including those related to lipid biosynthesis. The compound interacts with elongase enzymes, which are responsible for the synthesis of very-long-chain fatty acids. By inhibiting these enzymes, Metazachlor BH 479-11 affects metabolic flux and metabolite levels, leading to disruptions in cellular function and growth .

Transport and Distribution

Within cells and tissues, Metazachlor BH 479-11 is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes. Additionally, Metazachlor BH 479-11’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of Metazachlor BH 479-11 is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that Metazachlor BH 479-11 exerts its effects in the appropriate cellular context, affecting processes such as lipid biosynthesis and cell division .

属性

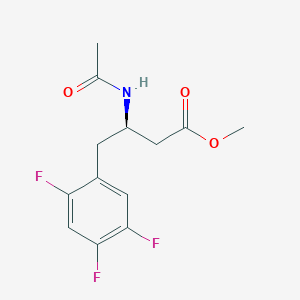

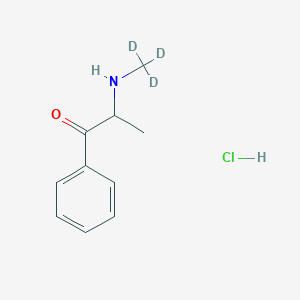

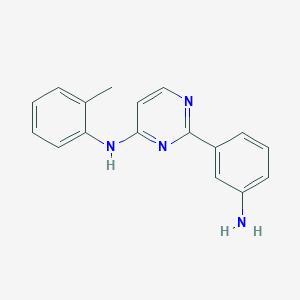

IUPAC Name |

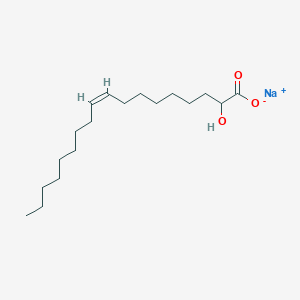

N-(2,6-dimethylphenyl)-2-methylsulfinyl-N-(pyrazol-1-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-12-6-4-7-13(2)15(12)18(14(19)10-21(3)20)11-17-9-5-8-16-17/h4-9H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGYMDAFJMPNCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CS(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017812 | |

| Record name | Metazachlor BH 479-11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1242182-77-9 | |

| Record name | Metazachlor BH 479-11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B6594572.png)

![6-Bromo-8-ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6594577.png)